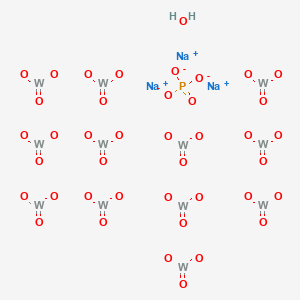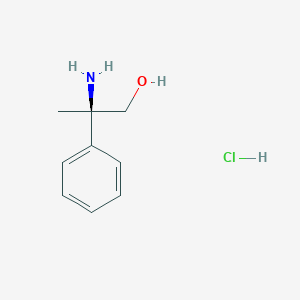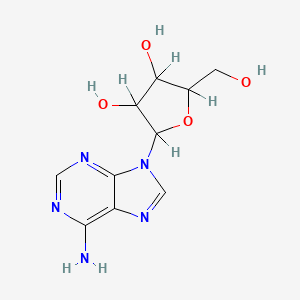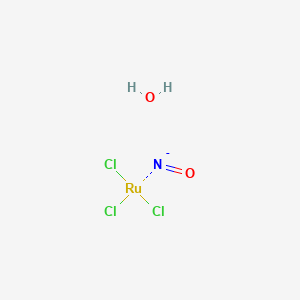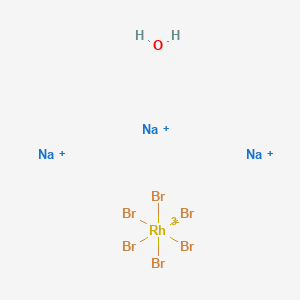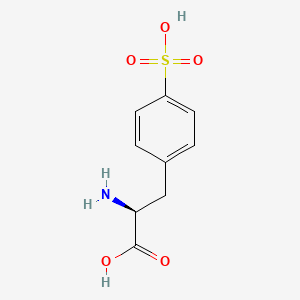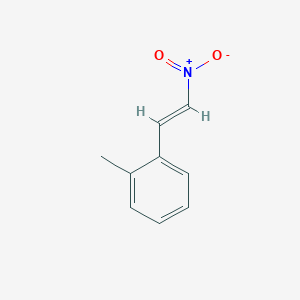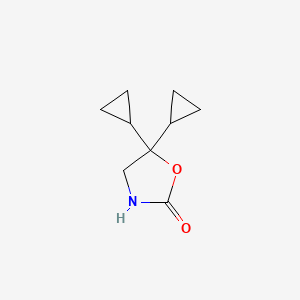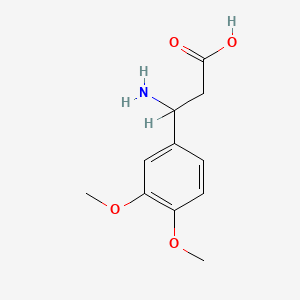
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
Overview
Description
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 . It is a solid substance at 20°C . It is also known as an orally active short-chain fatty acid (SCFA) .
Molecular Structure Analysis
The linear formula of this compound is (H3CO)2C6H3CH(NH2)CH2CO2H . The structure includes a benzene ring conjugated to a propanoic acid .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point of 228°C (dec.) .Scientific Research Applications
1. Biochemical and Pharmacological Effects
Phenolic acids like Chlorogenic Acid (CGA), which structurally resembles 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, have been extensively studied for their biochemical and pharmacological effects. CGA is known for its antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension effects, and its ability to scavenge free radicals. It's also suggested that CGA plays crucial roles in lipid and glucose metabolism regulation, potentially offering therapeutic benefits for conditions such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review by Naveed et al. (2018) calls for more studies to optimize CGA's biological and pharmacological effects, possibly hinting at similar research directions for compounds like this compound (Naveed et al., 2018).
2. Role in Biomedical Applications
Highly branched polymers derived from amino acids, such as this compound, are garnering attention for their potential in biomedical applications. The review by Thompson and Scholz (2021) discusses polymers made from amino acids like L-lysine, L-glutamic acid, and L-aspartic acid, highlighting their biocompatibility, biodegradability, and the fact that their degradation products are metabolizable. These polymers have been explored as delivery vehicles for genes and drugs and as antiviral compounds. Especially in gene delivery, the use of these highly branched polymers as non-viral vectors shows promise, offering a new avenue for drug delivery systems and possibly enhancing the medical applications of compounds like this compound (Thompson & Scholz, 2021).
3. Contributions to Agricultural and Medical Products
Amino-1,2,4-triazoles, related to this compound, have been used in various industrial applications, including the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids used in applied sciences, biotechnology, energy, and chemistry. The review by Nazarov et al. (2021) suggests that these compounds, including this compound, might play a significant role in the production and utilization of various agricultural and medical products, expanding their scope of application beyond conventional boundaries (Nazarov V.N. et al., 2021).
properties
IUPAC Name |
3-amino-3-(3,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCXSFRGPCUBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956314 | |
| Record name | 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34840-85-2 | |
| Record name | 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



